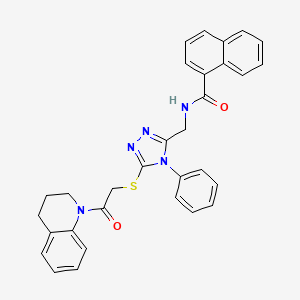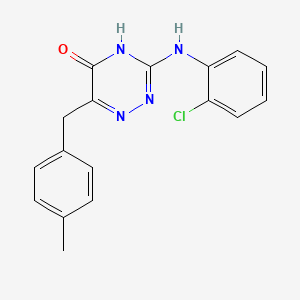
3-((2-chlorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((2-chlorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one" is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and methylbenzyl substituents suggests that this compound could exhibit unique chemical and biological properties.
Synthesis Analysis
The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents to furnish the desired triazine compounds. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine reacts with hydrazonyl halides to produce triazine derivatives . Similarly, starting compounds like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide can be used to synthesize various heterocyclic compounds, including triazine derivatives . These synthetic routes often involve cyclization, condensation, and substitution reactions to introduce different functional groups into the triazine core.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide insights into the dihedral angles between rings, the nature of intermolecular interactions such as hydrogen bonding, and the overall three-dimensional arrangement of the molecules. For example, the triazole ring in a related compound exhibits specific dihedral angles with the phenyl rings, and the molecules are linked by N-H...N hydrogen bonds forming a two-dimensional network .
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including interactions with activated unsaturated compounds, condensation with active methylene compounds, and reactions with chloroacetonitrile . These reactions can lead to the formation of different triazine, triazepine, and Schiff base derivatives, each with distinct structural features and potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of functional groups such as amino, mercapto, and methoxy can affect the solubility, density, and reactivity of these compounds . Intermolecular hydrogen bonding and pi-pi stacking interactions can contribute to the stability and crystalline nature of these compounds . Additionally, the antibacterial activities of certain triazine derivatives have been evaluated, indicating their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Antimicrobial Activities: Novel 1,2,4-triazole derivatives, including compounds structurally related to 3-((2-chlorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Chemical Synthesis and Structural Analysis
- Synthesis of Novel Heterocyclic Compounds: Compounds derived from similar structural frameworks have been synthesized and investigated for their lipase and α-glucosidase inhibition, indicating their potential use in therapeutic applications (Bekircan et al., 2015).
- Molecular and Structural Characterization: The molecular structure of related compounds has been determined using X-ray diffraction techniques and density functional theory, providing insights into their chemical properties and potential applications in material science or drug design (Șahin et al., 2011).
Catalytic and Synthetic Applications
- Catalyzed Synthesis of Heterocyclic Compounds: Related triazine compounds have been used to catalyze the synthesis of heterocyclic compounds, indicating their potential use as catalysts in organic synthesis (Maleki et al., 2011).
Biological Activities
- Antioxidant and Antitumor Activities: Derivatives of similar triazine compounds have been evaluated for their antioxidant and antitumor activities, suggesting their potential in the development of new therapeutic agents (El-Moneim et al., 2011).
- Insecticidal and Fungicidal Activities: Some novel benzotriazin-4(3H)-one derivatives exhibit insecticidal and fungicidal activities, which could be explored for agricultural applications (Zhang et al., 2019).
- Antimalarial Activity: Triazine derivatives have been shown to possess antimalarial activity, indicating their potential use in combating malaria (Werbel et al., 1987).
Eigenschaften
IUPAC Name |
3-(2-chloroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-6-8-12(9-7-11)10-15-16(23)20-17(22-21-15)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWRCNNFZVNYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


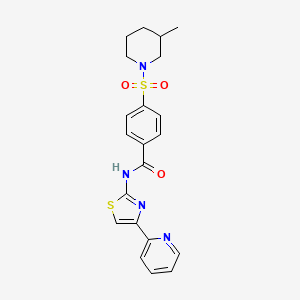
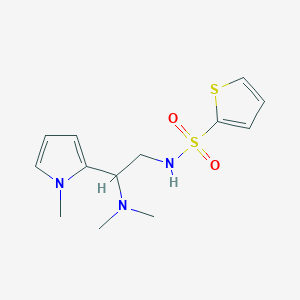
![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)
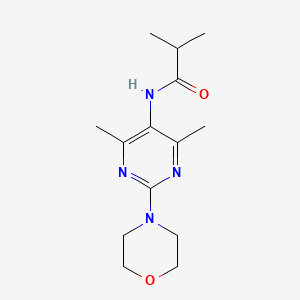


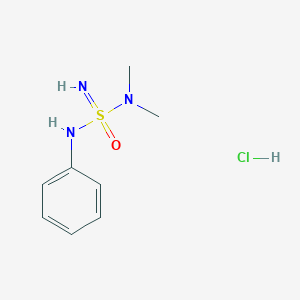


![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)


